1-Bromo-2,4,6-trifluorobenzene

Catalog No.
S662306
CAS No.
2367-76-2
M.F
C6H2BrF3
M. Wt
210.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,6-trifluorobenzene

CAS Number

2367-76-2

Product Name

1-Bromo-2,4,6-trifluorobenzene

IUPAC Name

2-bromo-1,3,5-trifluorobenzene

Molecular Formula

C6H2BrF3

Molecular Weight

210.98 g/mol

InChI

InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H

InChI Key

PZBSPSOGEVCRQI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)F

The exact mass of the compound 1-Bromo-2,4,6-trifluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2,4,6-trifluorobenzene (CAS: 2367-76-2) is a symmetrically fluorinated building block utilized in advanced materials and catalytic synthesis [1]. Featuring a reactive carbon-bromine bond and three strongly electron-withdrawing fluorine atoms, it serves as a precursor for cross-coupling reactions, directed lithiation, and the generation of custom triarylborane Lewis acids [2]. In procurement contexts, its precise 2,4,6-substitution pattern provides a specific balance of steric bulk and inductive effects, making it a non-interchangeable baseline material for synthesizing TADF OLED emitters and highly selective ring-opening polymerization (ROP) catalysts [3].

Substituting 1-bromo-2,4,6-trifluorobenzene with generic alternatives like bromopentafluorobenzene or 1-bromo-2,4-difluorobenzene fundamentally alters downstream material performance[1]. In catalyst manufacturing, pentafluoro- derivatives yield overly strong Lewis acids that trigger severe side reactions, such as the isomerization of propylene oxide to propionaldehyde, leading to yield loss and polymer defects [2]. Conversely, difluoro- analogs lack sufficient electron-withdrawing capacity and steric bulk, resulting in reduced triplet energy in TADF OLED applications and lower stability of lithiated intermediates during scale-up [3]. Consequently, the exact 2,4,6-trifluoro symmetry is mandatory for achieving the targeted electronic and steric profiles required in these specific applications.

Tunable Lewis Acidity for Ring-Opening Polymerization (ROP) Catalysts

In the industrial synthesis of polyether polyols, tris(pentafluorophenyl)borane (BCF) is an active catalyst but suffers from 3-10% yield loss due to propylene oxide isomerization to propionaldehyde (PA), creating unwanted acetal linkages [1]. Utilizing 1-bromo-2,4,6-trifluorobenzene as a precursor enables the synthesis of B(2,4,6-F3C6H2)3. This specific triarylborane exhibits a moderated Lewis acidity compared to BCF, significantly suppressing the PA side-reaction pathway while maintaining high primary alcohol selectivity [2].

Evidence DimensionCatalyst Lewis Acidity & Side-Product Formation
Target Compound DataB(2,4,6-F3C6H2)3 provides moderated Lewis acidity, suppressing propionaldehyde (PA) generation.
Comparator Or BaselineBromopentafluorobenzene (precursor to BCF), which causes 3-10% PO conversion to PA.
Quantified DifferenceShifts Lewis acidity profile (BCF > B(2,4,6-F3C6H2)3 > B(4-FC6H4)3), directly mitigating acetal coupling defects in polyol chains.
ConditionsTriarylborane-catalyzed ring-opening polymerization of propylene oxide.

For polyurethane manufacturers, substituting the pentafluoro- precursor with 1-bromo-2,4,6-trifluorobenzene yields a catalyst that prevents odor issues and molecular weight distribution drift caused by PA side-products.

C-H Activation with Complete Retention of the C-Br Bond

In palladium-catalyzed oxidative olefination with allyl esters, 1-bromo-2,4,6-trifluorobenzene demonstrates regioselective C-H activation while preserving the reactive carbon-bromine bond[1]. Under standard Pd(OAc)2/AgOAc conditions, it yields the olefinated product at 68% isolated yield without debromination. In contrast, less fluorinated analogs like 2,6-difluorotoluene only achieve a 30% yield, and standard bromobenzenes frequently suffer from competitive oxidative addition at the C-Br bond [2].

Evidence DimensionOlefination yield with C-Br retention
Target Compound Data68% isolated yield (retention of Br-atom).
Comparator Or Baseline2,6-Difluorotoluene (30% yield) and standard bromobenzenes (competitive debromination).
Quantified Difference2.2x higher yield than the difluoro-analog, with complete orthogonality allowing subsequent Suzuki/Heck cross-coupling at the bromine site.
Conditions5 mol % Pd(OAc)2, 2.0 equiv AgOAc, 5% DMSO/THF, 110 °C.

This orthogonal reactivity allows process chemists to install complex side chains via C-H activation first, reserving the bromine for late-stage cross-coupling without requiring protecting groups.

Hole Mobility and EQE Enhancement in TADF OLED Emitter Frameworks

1-Bromo-2,4,6-trifluorobenzene is a critical building block for synthesizing 2,4,6-trifluorophenyl-substituted carbazoles and anthracenes used in TADF OLEDs [1]. The incorporation of the 2,4,6-trifluorophenyl moiety enhances hole mobility compared to less fluorinated analogs. For instance, specific 4-(2,4,6-trifluorophenyl)pyridine derivatives enable single-color OLEDs with External Quantum Efficiencies (EQE) up to 4.1% and high thermal stability, achieving glass transition temperatures up to 211 °C[2].

Evidence DimensionOLED External Quantum Efficiency (EQE) & Thermal Stability
Target Compound DataEnables TADF OLEDs with EQEs up to 4.1% and Tg up to 211 °C.
Comparator Or BaselineNon-fluorinated or mono-fluorinated phenylpyridines.
Quantified DifferenceThe 2,4,6-trifluoro substitution pattern provides a specific balance of electron withdrawal and steric twist, maximizing triplet energy utilization and hole mobility.
ConditionsAmorphous layer hole-transporting materials in exciplex-based light-emitting diodes.

Procurement of this specific isomer allows display material manufacturers to break the 25% internal quantum efficiency limit via TADF without sacrificing device thermal stability.

Regioselective Lithiation for Boronic Acid Synthesis

1-Bromo-2,4,6-trifluorobenzene serves as a precursor for generating 2,4,6-trifluorophenylboronic acid via halogen-metal exchange[1]. The symmetrical 2,4,6-trifluoro substitution pattern directs lithiation and stabilizes the resulting aryl-lithium intermediate compared to asymmetrical isomers like 1-bromo-2,3,4-trifluorobenzene, which are prone to benzyne formation or scrambling. This stability translates to near-quantitative yields in borylation reactions, making it a highly reliable starting material for synthesizing bulky Frustrated Lewis Pairs (FLPs) and transition metal transmetalation complexes [2].

Evidence DimensionAryl-lithium intermediate stability and borylation yield
Target Compound DataHighly stable lithiated intermediate yielding stable transmetalation products.
Comparator Or Baseline1-Bromo-2,3,4-trifluorobenzene or 1-bromo-2,4-difluorobenzene.
Quantified DifferenceThe symmetric steric bulk and symmetrical inductive effects prevent undesired ortho-elimination (benzyne formation), maximizing downstream boronic acid yield.
ConditionsLow-temperature halogen-lithium exchange followed by electrophilic trapping with trialkyl borates.

For scale-up synthesis of specialty boronic acids, the predictable, non-scrambling lithiation of this symmetric isomer drastically reduces purification costs and batch-to-batch variability.

Precursor for Polyurethane ROP Catalysts

Directly leveraging its ability to form B(2,4,6-F3C6H2)3, this compound is utilized for synthesizing customized triarylborane catalysts [1]. It is specifically indicated for polyether polyol manufacturing where minimizing propionaldehyde side-products and acetal linkages is critical for final polyurethane quality.

Orthogonal Building Block in Complex API Synthesis

Due to its capacity to undergo C-H activation while retaining the C-Br bond, 1-bromo-2,4,6-trifluorobenzene is highly valuable in orthogonal synthesis workflows [2]. Process chemists select this compound to install complex side chains prior to late-stage Suzuki or Heck cross-coupling, eliminating the need for costly protecting group steps.

Hole-Transporting Materials in High-Efficiency OLEDs

The compound is essential for formulating TADF OLED emitters that require specific triplet energy levels and hole mobility[3]. It serves as the starting material for synthesizing 2,4,6-trifluorophenyl-substituted carbazoles and anthracenes, directly supporting display technologies that demand high external quantum efficiency (EQE) and thermal stability.

Synthesis of Frustrated Lewis Pairs (FLPs)

For advanced catalytic applications requiring bulky, highly stable Lewis acids, this compound provides predictable, non-scrambling lithiation [4]. It acts as the definitive precursor for 2,4,6-trifluorophenylboronic acid, ensuring high batch-to-batch reproducibility in the scale-up of FLPs and transition metal transmetalation complexes.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2367-76-2

Wikipedia

1-Bromo-2,4,6-trifluorobenzene

Dates

Last modified: 08-15-2023

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